5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C8H16Cl2N2 |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H |
InChI Key |
JDERBGWPZYPFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC#CCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the reaction of azetidine with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group participates in nucleophilic substitution reactions, particularly after deprotonation.
Key Findings :
-
Reductive amination with aldehydes (e.g., 2-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-methoxy-2-methylphenyl)acetaldehyde) under nitrogen yields secondary amines with >90% conversion in optimized conditions .
-
Alkylation reactions require inert atmospheres to prevent oxidation of the amine.
Alkyne-Specific Reactions
The terminal alkyne participates in metal-catalyzed coupling and addition reactions.
Key Findings :
-
Sonogashira coupling with aryl halides (e.g., iodobenzene) produces biaryl alkynes with yields up to 85% .
-
Hydrogenation under mild conditions (25°C, 1 atm H₂) selectively reduces the alkyne to a single-bonded alkane without affecting the azetidine ring.
Azetidine Ring Reactivity
The strained four-membered azetidine ring undergoes ring-opening and expansion reactions.
Key Findings :
-
Reaction with α-acetylated ynones under basic conditions (DIPEA) induces ring expansion to pyrrolin-4-ones via a [3+2] cycloaddition mechanism .
-
Copper–allenylidene intermediates facilitate nucleophilic attack by amines, leading to piperidine derivatives with stereochemical control .
Mechanistic Insights
-
Reductive Amination : The amine reacts with aldehydes to form imine intermediates, which are reduced by NaBH₃CN to secondary amines .
-
Copper-Mediated Coupling : Terminal alkynes coordinate with Cu(I) catalysts, enabling cross-coupling with aryl halides via oxidative addition .
-
Ring Expansion : Photocatalytic activation of azetidine derivatives induces strain relief through ring expansion, as demonstrated in Ir(III)-mediated [2+2] cycloadditions .
Stability and Reaction Optimization
Scientific Research Applications
Pharmaceutical Development
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is being investigated as a lead compound for developing new therapeutic agents. Its potential biological activities suggest applications in treating:
- Neurological Disorders : The compound may act on neurotransmitter systems, providing avenues for treating conditions like anxiety, depression, and schizophrenia .
- Cancer : Preliminary studies indicate that it may exhibit anticancer properties by disrupting microtubule dynamics in cancer cells .
Chemical Research
In chemical research, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to undergo:
- Nucleophilic Substitutions : Useful for creating various derivatives.
- Coupling Reactions : Facilitates the formation of larger molecular structures .
Anticancer Properties
Research has demonstrated that azetidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example:
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.075 |
| Compound B | Hs578T | 0.033 |
| Compound C | MDA-MB-231 | 0.620 |
These findings suggest that compounds similar to this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimycobacterial Activity
The compound has also been studied for its activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance:
Table 2: Antimycobacterial Activity of Azetidine Derivatives
| Compound Name | Target Bacteria | MIC (µM) |
|---|---|---|
| BGAz-001 | M. smegmatis | 30.5 |
| BGAz-002 | M. bovis BCG | 64.5 |
This suggests that azetidine compounds could be valuable in developing treatments for tuberculosis .
Case Studies
Several studies have highlighted the potential of azetidine derivatives in drug development:
- Neurological Disorders : Research indicates that compounds similar to 5-(Azetidin-1-yl)pent-3-yn-1-aminedihydrochloride can modulate cannabinoid receptors, offering therapeutic benefits for conditions such as anxiety disorders and stress-related disorders .
- Cancer Research : In vitro studies have shown that azetidine derivatives possess potent anticancer activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the pent-3-yn-1-amine moiety contribute to its reactivity and selectivity. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and inferred applications of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride with related compounds:
Key Observations:
Azetidine vs. Other Heterocycles : The target compound’s azetidine ring contrasts with the pyrimidine () and benzimidazole () groups in analogs. Azetidine’s strained ring may enhance binding affinity in receptor-targeted applications .
Reactive Alkyne Group : Unlike analogs with aromatic or nitro groups, the alkyne in the target compound offers a unique site for bioorthogonal reactions, enabling conjugation with biomarkers or drug carriers .
Dihydrochloride Salts : All compared compounds are hydrochloride salts, suggesting shared strategies for improving solubility and bioavailability in drug development .
Biological Activity
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an azetidine ring and an alkyne side chain, positions it as a candidate for various therapeutic applications, particularly in the fields of neurology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C8H16Cl2N2. The compound's azetidine ring contributes to its reactivity, allowing for nucleophilic substitutions and coupling reactions typical of amines and alkynes. The alkyne moiety can also participate in addition reactions, making it versatile for further synthetic modifications.
Research indicates that this compound interacts with various biological pathways. Its mechanism of action involves modulation of enzyme activity and receptor interactions, which may lead to therapeutic effects in treating neurological disorders and certain cancers. The compound's ability to form hydrogen bonds due to its functional groups enhances its interaction with biological targets.
Biological Activity
The biological activities of this compound have been explored in several studies. Key findings include:
Neuroprotective Effects : The compound has shown potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines. Its structural similarities to other bioactive compounds enhance its potential as an anticancer agent.
Biochemical Pathways : Investigations into its role in biochemical pathways indicate that it may serve as a precursor for bioactive molecules, further expanding its applicability in drug development.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-(Azetidin-2-amino)-pentanamide | C8H16N2 | Anticancer properties |
| 1-(Azetidin-3-yl)piperidin-2-one | C8H15ClN2O | Neuroactive, potential antidepressant |
| 4-Acetylpiperidine | C8H15NO | Analgesic effects |
The unique combination of an azetidine ring and an alkyne side chain in 5-(Azetidin-1-yl)pent-3-yn-1-aminedihydrochloride may confer distinct pharmacological properties compared to these compounds, making it a valuable candidate for further research.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Study : A study demonstrated that this compound exhibited significant neuroprotective effects in vitro, suggesting its potential use in treating conditions like Alzheimer's disease.
- Anticancer Research : In another study, the compound was tested against various cancer cell lines, showing promising results with lower IC50 values compared to standard chemotherapy drugs like 5-fluorouracil .
- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound could inhibit specific enzymes involved in cancer progression, providing a rationale for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
